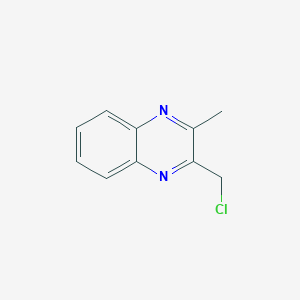

2-(Chloromethyl)-3-methylquinoxaline

Description

Contextualization within Quinoxaline (B1680401) Chemistry and Derivatives

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. ijpsjournal.commdpi.com This core structure is a bioisostere of other important heterocycles like quinoline (B57606) and naphthalene. ijpsjournal.com The nitrogen atoms within the pyrazine ring lend quinoxaline and its derivatives a range of interesting electronic properties and the ability to participate in various chemical reactions.

Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. wisdomlib.orgnih.gov These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgnih.govnih.gov The versatility of the quinoxaline scaffold allows for extensive functionalization, leading to the development of novel therapeutic agents. wisdomlib.org 2-(Chloromethyl)-3-methylquinoxaline fits within this chemical class as a disubstituted derivative, featuring a methyl group at the 3-position and a reactive chloromethyl group at the 2-position of the quinoxaline ring system.

Historical Perspective of Quinoxaline Research

The history of quinoxaline chemistry dates back to the late 19th century. The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg, who achieved this through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction remains a cornerstone of quinoxaline synthesis to this day. mdpi.com

Over the decades, research into quinoxalines has expanded significantly, driven by the discovery of their diverse biological activities. nih.gov Naturally occurring quinoxalines are relatively rare, but synthetic derivatives are found in various antibiotics like echinomycin (B1671085) and triostin-A. ijpsjournal.com The development of new synthetic methodologies and the exploration of the structure-activity relationships of quinoxaline derivatives continue to be active areas of research, underscoring the enduring importance of this class of compounds. mdpi.com

Significance and Research Potential of this compound

The primary significance of this compound in a research context lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of the chloromethyl group is key to its reactivity. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide variety of functional groups at this position, leading to the creation of extensive libraries of novel quinoxaline derivatives.

While dedicated research focusing exclusively on this compound is not extensively documented, its research potential can be inferred from studies on the closely related compound, 2-chloro-3-methylquinoxaline (B189447). The chloro group at the 2-position of this analog also serves as a leaving group in nucleophilic substitution reactions. The reactivity of the chloromethyl group in this compound is expected to be analogous, if not enhanced, due to the nature of the benzylic-like halide. This makes it a valuable precursor for synthesizing derivatives with potential applications in materials science and medicinal chemistry.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.64 g/mol |

| CAS Number | 5559-53-5 |

| Appearance | Solid |

This data is compiled from publicly available chemical supplier information. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Propriétés

IUPAC Name |

2-(chloromethyl)-3-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXANKYKNKHBMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363982 | |

| Record name | 2-(chloromethyl)-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5559-53-5 | |

| Record name | 2-(chloromethyl)-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-3-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(Chloromethyl)-3-methylquinoxaline

The synthesis of this compound is primarily approached by first constructing the core quinoxaline (B1680401) ring system, followed by a specific halogenation step.

The foundational quinoxaline structure is most commonly synthesized via a condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. mdpi.com This method is a versatile and effective route to a wide array of quinoxaline derivatives. mdpi.com To obtain the necessary precursor for this compound, which is 2,3-dimethylquinoxaline (B146804), the typical reaction involves the cyclization of o-phenylenediamine (B120857) with diacetyl (butane-2,3-dione).

The reaction is generally carried out in a suitable solvent like ethanol (B145695) or acetic acid. mdpi.com While traditional methods sometimes require elevated temperatures and longer reaction times, modern approaches have focused on greener methodologies to improve efficiency and yield. mdpi.com

Table 1: Cyclization Reaction for 2,3-Dimethylquinoxaline

| Reactant 1 | Reactant 2 | Product |

| o-Phenylenediamine | Diacetyl (Butane-2,3-dione) | 2,3-Dimethylquinoxaline |

Once the 2,3-dimethylquinoxaline precursor is obtained, the next step is the selective chlorination of one of the methyl groups. This is typically achieved through a radical halogenation mechanism. A common and effective reagent for this type of transformation is N-Chlorosuccinimide (NCS). orgsyn.orgresearchgate.net NCS is a versatile reagent used for chlorinating allylic and benzylic positions. researchgate.netresearchgate.net

The reaction involves the substitution of a hydrogen atom on one of the methyl groups of 2,3-dimethylquinoxaline with a chlorine atom to yield this compound. It is important to note that other synthetic routes, such as the reaction of 2-hydroxy-3-methylquinoxaline (B154303) with phosphorus oxychloride (POCl₃), yield the isomeric product 2-chloro-3-methylquinoxaline (B189447), where the chlorine atom is directly attached to the quinoxaline ring, not the methyl substituent.

While the synthesis of 2,3-bis(chloromethyl)quinoxaline has been documented, the selective synthesis of the mono-chlorinated derivative requires careful control of the reaction conditions. jst.go.jpnih.gov

For the selective monochlorination of 2,3-dimethylquinoxaline, specific conditions are required to optimize the yield of this compound and minimize the formation of the dichlorinated byproduct.

The reaction is typically performed in a non-polar solvent such as carbon tetrachloride (CCl₄) or benzene (B151609). To initiate the radical chain reaction, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is often used, sometimes in conjunction with light (UV) or heat. google.com The stoichiometry of the reactants is crucial; using a slight excess or an equimolar amount of N-chlorosuccinimide relative to 2,3-dimethylquinoxaline favors mono-substitution. orgsyn.org

Table 2: Optimized Conditions for Chlorination

| Reactant | Reagent | Catalyst/Initiator | Solvent | Conditions |

| 2,3-Dimethylquinoxaline | N-Chlorosuccinimide (NCS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux or UV irradiation |

Synthesis of this compound Derivatives

The reactive chloromethyl group on the quinoxaline ring serves as a versatile handle for the synthesis of various derivatives through nucleophilic substitution reactions.

A key transformation of this compound is its conversion into phosphonic esters. This is accomplished through the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.orgjk-sci.com In this reaction, the chloromethyl compound acts as an alkyl halide, which reacts with a trialkyl phosphite (B83602), such as triethyl phosphite, to form a dialkyl (3-methylquinoxalin-2-yl)methylphosphonate. ucla.edunih.gov

The reaction proceeds via the nucleophilic attack of the phosphorus atom of the phosphite on the electrophilic carbon of the chloromethyl group, leading to a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com A subsequent SN2 reaction by the displaced chloride ion on one of the phosphite's alkyl groups yields the final phosphonate (B1237965) ester and an alkyl halide byproduct. wikipedia.orgjk-sci.com

Table 3: Michaelis-Arbuzov Reaction for Phosphonic Ester Synthesis

| Quinoxaline Reactant | Phosphorus Reactant | Product | Byproduct |

| This compound | Triethyl phosphite | Diethyl (3-methylquinoxalin-2-yl)methylphosphonate | Ethyl chloride |

| This compound | Trimethyl phosphite | Dimethyl (3-methylquinoxalin-2-yl)methylphosphonate | Methyl chloride |

The nitrogen atoms within the quinoxaline ring can be oxidized to form N-oxides. Quinoxaline 1,4-dioxides are a well-studied class of compounds with significant biological properties. mdpi.comnih.gov The synthesis of this compound N-oxide analogues involves the direct oxidation of the parent molecule.

Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The reaction conditions can be controlled to potentially yield the mono-N-oxide or the 1,4-dioxide. The introduction of the N-oxide functional groups can significantly alter the electronic properties and reactivity of the quinoxaline system. nih.gov

Table 4: Synthesis of N-Oxide Analogues

| Reactant | Oxidizing Agent | Product |

| This compound | Hydrogen Peroxide / Acetic Acid | This compound 1-oxide and/or 1,4-dioxide |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide and/or 1,4-dioxide |

Derivatization at the Chloromethyl Group

The chloromethyl group at the C-2 position of the quinoxaline ring is a primary site for chemical modification. The carbon atom of this moiety is electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the attachment of a wide array of functional groups, positioning this compound as a valuable building block for creating a library of quinoxaline derivatives.

Nucleus for Ether Linkage Attachment

While derivatization can occur at the chloromethyl group, a closely related precursor, 2-chloro-3-methylquinoxaline , serves as a key nucleus for attaching ether linkages at the C-2 position of the quinoxaline ring. nih.gov This transformation is a cornerstone for synthesizing more complex molecules. The process involves a nucleophilic substitution where the chlorine atom on the quinoxaline ring is displaced.

For instance, the synthesis of 4-(2-methylquinoxalinyloxy) benzaldehyde is achieved by refluxing 2-chloro-3-methylquinoxaline with 4-hydroxybenzaldehyde (B117250) in acetonitrile (B52724) for 30 hours. nih.gov This reaction effectively replaces the chlorine atom with a phenoxy group bearing a formyl substituent. Similarly, reacting 2-chloro-3-methylquinoxaline with 4-aminophenol (B1666318) yields 4-(2-methyl-quinoxaline-3-yloxy)benzamine . nih.gov These intermediates are crucial for subsequent reactions, such as the formation of Schiff bases. nih.govmdpi.com

Table 1: Synthesis of Ether-Linked Intermediates from 2-Chloro-3-methylquinoxaline

| Starting Material | Reagent | Product |

| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | 2-(p-formylphenoxy)-3-methyl quinoxaline (4) |

| 2-Chloro-3-methylquinoxaline | 4-Aminophenol | 4-(2-methyl-quinoxaline-3-yloxy)benzamine (6) |

Data sourced from Singh, et al., 2008. nih.gov

Synthesis of Schiff Bases

The ether-linked intermediates synthesized in the previous step serve as platforms for the creation of novel Schiff bases. nih.gov Schiff bases, characterized by their azomethine group (-N=CH-), are a significant class of compounds in medicinal chemistry. neliti.comnanobioletters.com The synthesis involves the condensation of an aldehyde or amine with a primary amine or aldehyde, respectively. nih.govnanobioletters.com

Specifically, the intermediate 2-(p-formylphenoxy)-3-methyl quinoxaline (4) , which contains an aldehyde group, is reacted with various substituted aromatic amines in refluxing ethanol to yield a series of 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines (5a-e) . nih.gov In a parallel pathway, the amine intermediate 4-(2-methyl-quinoxaline-3-yloxy)benzamine (6) is condensed with substituted aromatic aldehydes to produce 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines (7a-e) . nih.gov

Table 2: Examples of Synthesized Schiff Bases from Quinoxaline Intermediates

| Intermediate | Reactant | Product Series |

| 2-(p-formylphenoxy)-3-methyl quinoxaline (4) | Substituted Aromatic Amines | 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines (5a-e) |

| 4-(2-methyl-quinoxaline-3-yloxy)benzamine (6) | Substituted Aromatic Aldehydes | 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines (7a-e) |

Data sourced from Singh, et al., 2008. nih.gov

Introduction of Diverse Substituents on the Quinoxaline Ring

The quinoxaline scaffold can be modified by introducing various substituents onto the benzene ring portion of the molecule, typically at the 6- and/or 7-positions. nih.gov This is generally achieved not by substitution on a pre-formed quinoxaline, but by utilizing substituted precursors during the initial synthesis. The condensation of substituted aryl-1,2-diamines with α-dicarbonyl compounds is a common method for creating quinoxaline derivatives with specific substitution patterns on the aromatic ring. researchgate.net For example, quinoxaline derivatives with electron-donating or electron-withdrawing groups at these positions have been synthesized to study their structure-activity relationships. nih.gov

Chemical Reactivity and Mechanistic Aspects of this compound

The reactivity of this compound is dominated by the chemistry of its chloromethyl group.

Substitution Reactions

The primary reaction pathway for this compound is nucleophilic substitution at the chloromethyl carbon. The chlorine atom is an effective leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent quinoxaline ring system. This makes the methylene (B1212753) carbon an electrophilic center, readily attacked by a wide range of nucleophiles. mdpi.com This characteristic underpins its utility as a synthetic intermediate for introducing the 2-methyl-3-quinoxalinylmethyl moiety into other molecules.

Reactivity of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) is the most reactive site on the this compound molecule. Its reactivity stems from the polarization of the carbon-chlorine bond, which makes the carbon atom electrophilic. The electrophilicity of such halomethyl units on a quinoxaline core plays a significant role in the biological activity of the resulting compounds. nih.gov This moiety can react with various nucleophiles, including amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This versatility allows for extensive molecular transformations. nih.gov

Table 3: Reactivity Profile of the Chloromethyl Moiety

| Feature | Description |

| Reactive Center | Carbon atom of the chloromethyl (-CH₂Cl) group |

| Nature of Reactivity | Electrophilic |

| Primary Reaction Type | Nucleophilic Substitution (S_N) |

| Leaving Group | Chloride ion (Cl⁻) |

| Common Nucleophiles | Amines, Alcohols, Thiols, Phenoxides |

Ring-Opening and Rearrangement Reactions Involving Quinoxaline Scaffolds

The quinoxaline core, a fused bicyclic system of benzene and pyrazine (B50134) rings, is generally stable. However, the introduction of reactive substituents, such as a chloromethyl group at the 2-position, can pave the way for a variety of chemical transformations, including ring-opening and rearrangement reactions. These reactions are often driven by the desire to synthesize more complex heterocyclic systems, such as benzodiazepines or other fused heterocycles, which are of significant interest in medicinal chemistry. While direct studies on the ring-opening and rearrangement of this compound are not extensively documented, analogous transformations in related quinoxaline and other nitrogen-containing heterocyclic systems provide valuable insights into its potential reactivity.

One notable rearrangement reaction observed in a related system is the transformation of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide into 2-amino derivatives of 7-chloro-5-phenyl-3H-1,4-benzodiazepine 4-oxide. acs.org This acid-catalyzed rearrangement suggests that under specific conditions, the quinoxaline scaffold could potentially undergo a similar ring expansion to form a seven-membered diazepine (B8756704) ring. Such a transformation would likely proceed through a series of steps involving the chloromethyl group and the quinoxaline nitrogen atoms, leading to the insertion of a carbon atom into the pyrazine ring.

Furthermore, the synthesis of fused quinoxaline-benzodiazepines has been achieved through a multi-step process involving an Ugi reaction followed by cyclization. nih.gov This approach, while not a direct rearrangement of the quinoxaline ring, demonstrates a synthetic strategy to expand the quinoxaline system into a diazepine-fused structure. The conditions for these reactions, which can be optimized using microwave irradiation and specific solvents like trifluoroethanol, highlight the potential for complex transformations originating from suitably functionalized quinoxaline precursors. nih.gov

Rearrangements are also observed in quinoxalinone systems. For instance, the reaction of 3-(bromomethyl)quinoxalin-2(1H)-ones with 2-aminopyridines leads to the formation of 2-(imidazo[1,2-a]pyridin-2-yl)benzimidazoles. researchgate.net This reaction involves a significant structural reorganization, where the initial quinoxalinone rearranges to form a benzimidazole (B57391) ring, showcasing the propensity of the quinoxaline system to undergo profound changes under the influence of appropriate reagents. The key step in this process is believed to be an acid-catalyzed rearrangement of an intermediate spiroquinoxalinone derivative. researchgate.net

While the direct ring-opening of the this compound has not been explicitly detailed, hydrolysis of a related derivative, 2-(3,3,3-trichloro-1-propenyl)quinoxaline, with sodium hydroxide (B78521) resulted in the formation of β-(2-quinoxalyl)acrylic acid. byu.edu Interestingly, attempts to decarboxylate this acid using a concentrated sodium hydroxide solution led to the isolation of o-phenylenediamine, indicating a cleavage of the pyrazine ring. byu.edu This suggests that under harsh basic conditions, the quinoxaline ring system can be opened.

The following table summarizes potential rearrangement and ring-expansion reactions based on analogous transformations in related heterocyclic systems.

Table 1: Potential Ring-Opening and Rearrangement Reactions

| Starting Material Analogue | Reagents and Conditions | Product Type | Potential Product from this compound | Reference |

|---|---|---|---|---|

| 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide | Acid catalysis | 1,4-Benzodiazepine derivative | 1,4-Diazepino[2,3-b]quinoxaline derivative | acs.org |

| Quinoxalinone Precursors | Ugi reaction followed by microwave-assisted cyclization | Fused Quinoxaline-Benzodiazepine | Fused Diazepino[1,2-a]quinoxaline | nih.gov |

| 3-(Bromomethyl)quinoxalin-2(1H)-one | 2-Aminopyridines, Acid catalysis | Imidazo[1,2-a]pyridin-2-yl)benzimidazole | Rearranged benzimidazole derivative | researchgate.net |

| 2-(3,3,3-Trichloro-1-propenyl)quinoxaline | Concentrated NaOH | o-Phenylenediamine | o-Phenylenediamine derivative (from ring opening) | byu.edu |

These examples from the literature underscore the synthetic potential of the quinoxaline scaffold to undergo significant structural modifications. The presence of the reactive chloromethyl group in this compound serves as a handle to initiate such transformations, potentially leading to a diverse array of novel heterocyclic compounds with interesting biological and material properties. Further research into the specific reactivity of this compound under various reaction conditions is warranted to fully explore its synthetic utility in ring-opening and rearrangement reactions.

Pharmacological and Biological Potential of 2 Chloromethyl 3 Methylquinoxaline and Its Derivatives

Antimicrobial Activities

Derivatives of the quinoxaline (B1680401) nucleus are recognized for their broad spectrum of biological activities. nih.gov The core structure, 2-chloro-3-methylquinoxaline (B189447), serves as a starting point for various molecular modifications aimed at discovering new compounds with enhanced antimicrobial properties. nih.gov

Antibacterial Efficacy (e.g., against Gram-positive bacteria)

Quinoxaline derivatives have demonstrated notable efficacy against Gram-positive bacteria. In various studies, new Schiff bases derived from 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines and other related compounds have been synthesized and evaluated for their antibacterial action. nih.gov The disc diffusion method is commonly used to determine this activity. nih.gov

For instance, certain 2,3-N,N-diphenyl quinoxaline derivatives have shown significant activity against multiple strains of Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 mg/L. aber.ac.uk These compounds were also effective against methicillin-resistant S. aureus (MRSA) strains. aber.ac.uk Another study on C-2 amine-substituted quinoxaline analogues reported good to moderate antibacterial activity, with MICs of 4–16 μg/mL against S. aureus and 8–32 μg/mL against Bacillus subtilis and MRSA. rsc.org

New derivatives of 6-methyl-quinoxaline have also been synthesized and tested, showing greater activity against Gram-positive bacteria than Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound/Derivative Class | Bacteria | Activity (MIC) | Reference |

|---|---|---|---|

| 2,3-N,N-diphenyl quinoxaline derivatives | Staphylococcus aureus, Enterococcus faecalis | 0.25 to 1 mg/L | aber.ac.uk |

| C-2 amine-substituted quinoxaline analogues | S. aureus | 4–16 μg/mL | rsc.org |

| C-2 amine-substituted quinoxaline analogues | B. subtilis | 8–32 μg/mL | rsc.org |

Antifungal Efficacy (e.g., Anticandida activity)

The antifungal potential of quinoxaline derivatives, particularly against Candida species, is an area of active investigation. nih.govplos.org Candida is a common cause of fungal infections with significant health implications. nih.govplos.org

One derivative, 2-Chloro-3-hydrazinylquinoxaline, has demonstrated considerable potential in combating various Candida and Aspergillus species. nih.govplos.orgresearchgate.net This compound showed notable effectiveness against reference strains of Candida species, with particularly high efficacy against Candida krusei isolates. nih.govplos.orgresearchgate.net Its activity against other species like Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris was reported as variable. nih.govplos.orgresearchgate.net In an in vivo murine model of oral candidiasis caused by C. albicans, administration of 2-Chloro-3-hydrazinylquinoxaline led to a significant reduction in inflammatory markers. plos.orgnih.gov

Similarly, another study highlighted that newly synthesized derivatives of 6-methyl-quinoxaline are active against Candida albicans. nih.gov Another compound, 3-hydrazinoquinoxaline-2-thiol, also showed promising antifungal activity against different Candida species. researchgate.net

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound/Derivative | Fungal Species | Efficacy | Reference |

|---|---|---|---|

| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | Heightened efficacy | nih.govresearchgate.net |

| 2-Chloro-3-hydrazinylquinoxaline | C. albicans, C. tropicalis, C. glabrata, C. parapsilosis, C. auris | Variable efficacy | nih.govresearchgate.net |

| 2-Chloro-3-hydrazinylquinoxaline | Aspergillus fumigatus, A. niger, A. terreus, A. flavus | Variable efficacy | nih.govresearchgate.net |

| 6-methyl-quinoxaline derivatives | Candida albicans | Active | nih.gov |

Antiviral Potential

The quinoxaline scaffold is a key component in the development of compounds with antiviral properties. bohrium.comnih.govresearchgate.net These derivatives have shown activity against a variety of viruses. bohrium.com For example, a study on halophenyl pyrrolo[2,3-b]quinoxaline derivatives found that one compound, ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo-[2,3-b]quinoxaline, was able to inhibit the vaccinia virus at a non-toxic concentration, marking it as a potential lead for poxvirus inhibitors. bohrium.comnih.gov

Furthermore, certain quinoxaline derivatives have shown significant activity against coxsackievirus B5 (CBV5). nih.gov The search for new, cost-effective therapies for viral outbreaks continues to drive interest in the antiviral applications of quinoxaline-based compounds. nih.govresearchgate.netnih.gov

Anticancer and Antitumor Applications

Quinoxaline derivatives are recognized for their potential in cancer therapy, exhibiting a range of antitumor effects. nih.gov

Inhibition of Cancer Cell Proliferation

A significant body of research has focused on the ability of quinoxaline derivatives to inhibit the growth of various cancer cell lines. For example, two new series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives were synthesized and evaluated for their cytotoxic effects against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. nih.govnih.gov Several of these compounds exhibited promising cytotoxic activities, with IC50 values in the low micromolar range. nih.govnih.gov

In another study, a series of 2,4-disubstituted benzo[g]quinoxaline (B1338093) molecules were tested against the MCF-7 breast cancer cell line, with the compounds showing good cytotoxicity. mdpi.com Similarly, novel quinoline-chalcone derivatives were synthesized and found to have potent antiproliferative activity against MGC-803, HCT-116, and MCF-7 cancer cells. mdpi.com One particular quinoxaline-based derivative, referred to as compound IV, showed potent and selective anticancer activity against prostate cancer (PC-3) cells by inhibiting topoisomerase II. nih.gov

Table 3: Cytotoxic Activity of Selected Quinoxaline Derivatives Against Cancer Cell Lines

| Derivative Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-methylquinoxaline derivatives (11e, 11g, 12e, 12g, 12k) | MCF-7, HepG-2 | 2.1 - 9.8 µM | nih.gov |

| 2,4-disubstituted benzo[g]quinoxaline (Compound 3) | MCF-7 | IC₅₀ value in µM | mdpi.com |

| Quinoxaline-based derivative (Compound IV) | PC-3 | Inhibitory effect with IC₅₀ of 7.529 µM | nih.gov |

| Quinoline-chalcone derivative (12e) | MGC-803 | 1.38 µM | mdpi.com |

| Quinoline-chalcone derivative (12e) | HCT-116 | 5.34 µM | mdpi.com |

Induction of Apoptosis

A key mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov For instance, a specific 2,4-disubstituted benzo[g]quinoxaline derivative was found to increase the percentage of late-stage apoptosis in MCF-7 cells from 0.13% to 21.38% compared to the control. mdpi.com This compound was shown to induce the intrinsic pathway of apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com

Another study focusing on a quinoxaline-based derivative in prostate cancer cells demonstrated that the compound led to a dose-dependent upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, a promising 3-methylquinoxaline derivative was found to induce apoptosis in HepG2 cells by 49.14% and significantly increased levels of caspase-3, caspase-9, and BAX, while decreasing Bcl-2 levels. nih.govnih.gov The anticancer activity of many quinoline-based compounds is exerted through mechanisms including the induction of apoptosis. mdpi.com

Targeting Specific Molecular Pathways (e.g., VEGFR-2 Inhibition)

A critical strategy in modern cancer therapy is the targeted inhibition of specific molecular pathways that drive tumor growth and progression. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor survival and metastasis. researchgate.net The inhibition of VEGFR-2 signaling has been proven to effectively suppress tumor propagation. researchgate.net

Several series of 3-methylquinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. researchgate.netnih.gov In one study, two series of 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives were developed. nih.govnih.gov The results showed a high correlation between VEGFR-2 inhibition and cytotoxic activity against cancer cell lines, suggesting that the anticancer effect is a direct result of targeting this pathway. nih.gov For instance, compound 11e (a 3-methylquinoxaline-2-thiol derivative) not only showed a VEGFR-2 inhibitory activity (IC₅₀ = 2.6 nM) superior to the reference drug sorafenib (B1663141) (IC₅₀ = 3.07 nM) but also induced apoptosis and arrested the cell cycle at the G2/M phase in HepG2 cancer cells. nih.govnih.gov Another derivative, 17b , emerged as the most potent VEGFR-2 inhibitor in a separate study, with an IC₅₀ value of 2.7 nM. rsc.org

These findings highlight the potential of the 3-methylquinoxaline scaffold as a template for designing novel and effective anticancer agents that function through the specific inhibition of the VEGFR-2 signaling pathway. nih.govnih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Quinoxaline Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Description | VEGFR-2 IC₅₀ (nM) | Reference Drug (Sorafenib) IC₅₀ (nM) | Source |

|---|---|---|---|---|

| 11e | 3-Methylquinoxaline-2-thiol derivative | 2.6 | 3.07 | nih.govnih.gov |

| 12k | 3-Methylquinoxaline-2-thiol derivative | 2.9 | 3.07 | nih.gov |

| 17b | 3-Methylquinoxaline-based derivative | 2.7 | Not specified | rsc.org |

| 25d | nih.govnih.govmdpi.comTriazolo[4,3-a]quinoxalin-4(5H)-one derivative | 3.4 | Not specified | nih.gov |

| 25e | nih.govnih.govmdpi.comTriazolo[4,3-a]quinoxalin-4(5H)-one derivative | 4.1 | Not specified | nih.gov |

Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad range of anticancer drugs. nih.govnih.gov A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapeutic agents out of the cell. researchgate.net The development of compounds that can inhibit these efflux pumps is a critical strategy to overcome MDR.

Quinoxaline and its structural analogs, quinolines, have shown significant potential as MDR-reversing agents. nih.govnih.gov For example, MS-209, a novel quinoline (B57606) derivative, has been identified as one of the most potent MDR-reversing agents. nih.govnih.gov It directly interacts with P-glycoprotein, inhibiting its drug transport function. nih.govnih.gov This action effectively restores the sensitivity of MDR tumor cells to various anticancer drugs. nih.gov Similarly, zosuquidar, which features a difluorocyclopropyl-annulated dibenzosuberyl moiety, is a known inhibitor of P-glycoprotein. researchgate.net Inspired by this, new 5-oxyisoquinoline derivatives, which are analogs of zosuquidar, have been synthesized and shown to have potent inhibitory effects on ABC transporters. researchgate.net The success of these related heterocyclic systems suggests that the quinoxaline scaffold is a promising framework for developing new agents to combat multidrug resistance in cancer.

Antituberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a global health crisis, exacerbated by the rise of drug-resistant strains. frontiersin.org There is an urgent need for new antitubercular agents with novel mechanisms of action. Quinoxaline derivatives have emerged as a very interesting class of compounds in the search for new anti-TB drugs. nih.gov

Specifically, quinoxaline 1,4-di-N-oxide derivatives have been extensively studied. nih.gov The design of these molecules often involves molecular hybridization, combining the quinoxaline scaffold with other pharmacophores known for their biological activities, such as chalcones. nih.gov In one study, twenty-four quinoxaline 1,4-di-N-oxide derivatives were evaluated, with several compounds showing potent activity against M. tb H37Rv. nih.gov Compounds 18 and 21 were particularly noteworthy, exhibiting strong activity against drug-resistant strains and demonstrating intracellular activity in infected macrophages. nih.gov Another study focused on derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides. Compound 4 in this series, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, showed high antimycobacterial activity (MIC of 1.25 µg/mL against M. tb) and was identified as a potential DNA-damaging agent. mdpi.com

Table 2: Antitubercular Activity of Selected Quinoxaline Derivatives against M. tuberculosis This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Description | MIC (µM) | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 3 | Quinoxaline 1,4-di-N-oxide derivative | 3.1 | 1.5 | nih.gov |

| 16 | Quinoxaline 1,4-di-N-oxide derivative | 3.1 | 1.4 | nih.gov |

| 18 | Quinoxaline 1,4-di-N-oxide derivative | 1.6 | 1.0 | nih.gov |

| 21 | Quinoxaline 1,4-di-N-oxide derivative | 1.6 | 0.5 | nih.gov |

| 24 | Quinoxaline 1,4-di-N-oxide derivative | 3.1 | 1.2 | nih.gov |

| 4 | Quinoxaline-2-carboxylic acid 1,4-dioxide | 1.25 µg/mL | Not specified | mdpi.com |

Antimalarial and Antiparasitic Activities

Malaria, caused by the Plasmodium parasite, continues to be a devastating parasitic disease. nih.govresearchgate.net The emergence of drug-resistant strains necessitates the discovery of new antimalarial agents. researchgate.netnih.gov Quinoxaline derivatives have shown significant promise in this area. nih.govmdpi.com A series of 2-phenoxy-3-trichloromethylquinoxalines were synthesized and evaluated for their antiplasmodial activity. nih.govmdpi.com The trichloromethyl (CCl₃) group was found to be crucial for the activity. researchgate.net The mechanism of action for some of these compounds involves targeting the apicoplast, a non-mammalian organelle essential for parasite survival. nih.gov

Beyond malaria, quinoxaline derivatives have demonstrated activity against other kinetoplastid parasites responsible for diseases like Chagas' disease (Trypanosoma cruzi), human African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania donovani). nih.gov Studies on 2,3-disubstituted quinoxalines revealed that compounds like 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines were the most potent against these parasites, with some derivatives being more active than the reference drugs. nih.gov The antitrypanosomal mechanism of related quinoline derivatives has been linked to the induction of oxidative stress within the parasite. nih.gov

Anti-inflammatory and Analgesic Properties

The quinoxaline structure is a versatile pharmacophore that has been explored for its anti-inflammatory and analgesic potential. nih.gov The anti-inflammatory properties of quinoxalines are often attributed to their ability to inhibit key inflammatory modulators like cyclooxygenase (COX) enzymes and various cytokines. nih.gov

Research into related heterocyclic structures provides a strong rationale for this activity. For instance, a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) , was synthesized and showed a high affinity for the COX-2 receptor in silico studies. nih.gov In vivo studies confirmed that this compound could significantly reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced inflammation model in rats, likely by inhibiting COX-2 activity and related signaling pathways. nih.gov While direct studies on 2-(chloromethyl)-3-methylquinoxaline itself are less common in this specific context, the broad anti-inflammatory activity of the wider quinazoline (B50416) and quinoxaline class suggests this is a promising area for future investigation. mdpi.com For example, certain 2,3,6-trisubstituted quinazolinone derivatives have been tested and shown variable but present anti-inflammatory activity. mdpi.com

Other Emerging Biological Activities (e.g., Antioxidant, Antitrypanosomal)

In addition to the well-defined activities above, derivatives of this compound are being investigated for a range of other biological effects.

Antitrypanosomal Activity: As briefly mentioned in section 3.4, quinoxaline derivatives are potent agents against trypanosomal parasites. nih.gov Studies have expanded to investigate their effects against Trypanosoma brucei, the causative agent of African sleeping sickness. nih.gov The research has identified 2,3-diaryl-substituted quinoxalines as being active against T. brucei. nih.gov The mechanism of action for some related compounds involves inducing oxidative damage in the parasites, leading to cell cycle arrest and altered morphology. nih.gov

Antioxidant Activity: Some quinoxaline derivatives, particularly those combined with a chalcone (B49325) scaffold, have been noted for their antioxidant properties. nih.gov Oxidative stress is implicated in numerous diseases, and compounds that can mitigate this process are of significant therapeutic interest. The mechanism of antitrypanosomal activity for some quinoline derivatives has been linked to the induction of oxidative stress, highlighting the complex role these compounds can play in cellular redox balance. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents on Biological Potency

The biological activity of quinoxaline (B1680401) derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic ring and its side chains.

Role of Halogenation at the Chloromethyl Group

The presence of a halogen, specifically chlorine, in the chloromethyl group at the C-2 position is a significant feature. Halogenation is a common strategy in drug development to modulate a molecule's physiological properties and improve its pharmacokinetic and pharmacological profiles. researchgate.net The introduction of a chlorine atom can substantially alter biological activity, often by increasing the lipophilicity of the molecule. researchgate.neteurochlor.org This may lead to better partitioning into cell membranes or enhanced interaction with lipophilic domains of protein targets. researchgate.net

While direct SAR studies modifying the chlorine on the 2-(chloromethyl) group of this specific quinoxaline are not extensively detailed, the importance of the chloromethyl ketone moiety in other contexts, such as serine protease inhibitors, highlights its reactivity and potential for covalent bond formation with target enzymes. nih.gov In quinoxaline derivatives, the replacement of the C2 chlorine with other groups, such as ether linkages, has been explored to generate new compounds with different biological profiles, indicating that this position is a key site for molecular modification. nih.gov The C-Cl bond can act as a leaving group in nucleophilic substitution reactions, allowing for the diversification of the scaffold.

Effects of Methyl and Other Alkyl Groups

The methyl group at the C-3 position, as seen in 2-(Chloromethyl)-3-methylquinoxaline, plays a vital role in enhancing biological activity. Research has shown that for antibacterial quinoxaline 1,4-di-N-oxide derivatives, the presence of a methyl group at the C-3 position on the quinoxaline ring favors the activity. mdpi.com Similarly, a methyl or methyl halogen group at the C-2 position has been reported to enhance antimicrobial effects. mdpi.com

The influence of alkyl groups is not limited to methyl substituents. Studies on various quinoxaline derivatives have demonstrated that the nature, size, and position of alkyl groups can significantly impact their biological properties. For instance, in a series of quinoxaline urea (B33335) analogs, replacing a chlorine atom with a methyl group resulted in a dramatic reduction in activity, suggesting that electronic and steric factors of the substituent are critical. nih.gov Conversely, the introduction of other alkyl groups or modifications to existing ones is a common strategy in SAR studies. For example, N-alkyl propanamides have been synthesized from quinoxaline precursors to attach a range of lipophilic and hydrophilic characters to the core structure, leading to varied antiproliferative activity. researchgate.net

Table 1: Effect of Alkyl and Related Substituents on Quinoxaline Activity

| Scaffold/Derivative | Substituent Change | Observed Effect on Activity | Reference |

|---|---|---|---|

| Quinoxaline 1,4-di-N-oxide | Presence of methyl group at C-3 | Favors antibacterial activity | mdpi.com |

| Quinoxaline Urea Analog | Replacement of Cl with CH₃ | Dramatic reduction in inhibitory activity | nih.gov |

| Quinoxaline-based ASK1 inhibitors | Modification of pyridine (B92270) moiety with benzene (B151609) ring | Showed 40.67% inhibition, but high IC50 | nih.gov |

| Tetrahydroquinoxalines | Monomethyl substitution | Associated with desirable odors (e.g., coffee-like, cookielike) | acs.org |

| Quinoxaline Derivatives | Introduction of N-alkyl propanamide chains | Generated a wide spectrum of antiproliferative activity | researchgate.net |

Impact of N-Oxide Moieties (e.g., Quinoxaline 1,4-di-N-oxides)

The oxidation of one or both nitrogen atoms in the quinoxaline ring to form N-oxides is a pivotal chemical modification that significantly enhances and diversifies biological activity. mdpi.comnih.gov Quinoxaline 1,4-di-N-oxides (QdNOs) are a prominent class of heterocyclic N-oxides with a wide range of chemotherapeutic properties, including antibacterial, antitumor, and antiprotozoal effects. nih.govnih.govmdpi.com

The presence of the two N-oxide groups is often considered essential for the antibacterial activity of these compounds. nih.gov It is believed that QdNOs act as prodrugs, which are bioreduced in hypoxic environments, such as those found in solid tumors or bacterial cells, to generate radical species that cause DNA damage. mdpi.comnih.gov The loss of these N-oxide groups generally leads to a decrease or complete loss of antibacterial potency. mdpi.com This bioreductive activation is facilitated by electron-withdrawing substituents on the quinoxaline ring, which enhance the reduction process. mdpi.com

Table 2: Influence of N-Oxide Groups on Quinoxaline Biological Activity

| Compound Type | Key Structural Feature | Biological Implication | Reference |

|---|---|---|---|

| Quinoxaline 1,4-di-N-oxides (QdNOs) | Two N-oxide groups | Essential for antibacterial and antitumor activity via bioreduction | mdpi.comnih.gov |

| Reduced Quinoxaline compounds | Loss of N-oxide groups | Generally leads to a loss or significant decrease in antibacterial activity | mdpi.comnih.gov |

| Quinoxaline 1,4-di-N-oxides | N-oxide fragment | Increases reactivity in nucleophilic substitution reactions, allowing for diversification | nih.gov |

| Quinoxaline 1,4-di-N-oxides | Act as prodrugs | Reduced by oxidoreductases in bacterial and tumor cells | nih.gov |

Positional Effects of Substituents on the Quinoxaline Nucleus

The specific placement of substituents on the benzene portion of the quinoxaline nucleus has a profound impact on biological potency, a principle demonstrated across numerous studies. The regioselectivity of substitutions is critical, as isomers with identical substituents at different positions can exhibit vastly different activities. nih.gov

For instance, in the development of quinoxaline urea analogs as IKKβ inhibitors, substitutions at the C-6 and C-7 positions of the quinoxaline ring were explored. nih.gov An SAR study revealed that moving a nitro group from the C-7 position to the C-6 position was a key step in the synthesis of more potent analogs. nih.gov Further modifications showed that a meta-Cl and para-F disubstituted analog was significantly more potent than the parent compound. nih.gov In another study on Pim-1/2 kinase inhibitors, adding halogenated substituents at the C-6 position significantly improved the inhibition profile against the Pim-2 isoform. mdpi.com The introduction of a small electron-withdrawing group like chlorine into the benzene ring of certain amide derivatives was found to slightly improve anticancer activity. nih.gov

The odor qualities of quinoxaline derivatives are also dependent on the number and position of substituents. acs.org For example, monomethyl-substituted quinoxalines, particularly those with a 5-methyl group, have been associated with desirable aromas like coffee or roasted chestnuts. acs.org

Table 3: Effect of Substituent Position on Quinoxaline Activity

| Scaffold/Derivative | Substituent and Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Quinoxaline Urea Analogs | N-methyl pyrazole (B372694) with meta-Cl and para-F | ~3-fold more potent than parent compound | nih.gov |

| Quinoxaline-2-carboxylic acid | Halogenated substituents at C-6 | Significantly improved Pim-2 kinase inhibition | mdpi.com |

| Amide derivatives | Chloro group on the benzene ring (Ring A) | Slightly improved anticancer activity | nih.gov |

| Quinoxaline derivatives | Monomethyl substitution at C-5 | Associated with desirable odors | acs.org |

Elucidation of Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of features that a molecule must possess to exert a specific biological effect. For quinoxaline derivatives, several pharmacophore models have been proposed to explain their diverse activities. The nitrogen-containing heterocyclic structure is itself a key pharmacophoric moiety, improving interactions with target proteins through hydrogen bonds, dipole-dipole forces, and other interactions. nih.gov

Pharmacophore modeling for anxiolytic quinoxaline derivatives identified the presence of an aromatic group, along with hydrophobic and hydrogen bond acceptor features, as critical for activity. nih.gov For anti-HIV agents targeting the reverse transcriptase enzyme, pharmacophore features were assigned and used to construct a virtual library for screening. nih.gov In the design of anticancer agents, the quinoxaline scaffold is often linked to other pharmacophoric groups like amide, urea, or sulfonamide moieties to enhance antiproliferative activity. nih.gov The docking of potent inhibitors into their target enzymes helps to elucidate these features; for example, the quinoxaline ring and its substituents have been shown to play a crucial role in binding to histone deacetylase-6 (HDAC-6). researchgate.net

Strategies for Rational Drug Design

Rational drug design utilizes the knowledge of a biological target's structure and a compound's SAR to develop more potent and selective drug candidates. researchgate.net This approach aims to reduce the time and cost associated with drug discovery. researchgate.net

Several rational design strategies have been applied to quinoxaline-based compounds:

Scaffold Hopping and Bioisosteric Replacement: The quinoxaline ring is considered a bioisostere of scaffolds like quinoline (B57606) and naphthalene, allowing for its use in designing new analogs of existing drugs. ipp.pt

Structure-Based Design: When the 3D structure of the target protein is known, molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) can be employed. This has been used to screen virtual libraries of quinoxaline derivatives to identify potent inhibitors of HIV reverse transcriptase. nih.gov

Pharmacophore-Guided Design: Based on known active compounds, a pharmacophore model can be generated to design new molecules with improved properties. This was the basis for creating a virtual chemical library of quinoxaline derivatives. nih.gov

Hybrid Molecule Design: This strategy involves linking the quinoxaline scaffold with other known pharmacophoric moieties. For instance, based on the structures of known anticancer quinoxalines and the kinase inhibitor Sorafenib (B1663141) (a diarylurea), new series of quinoxaline-based compounds featuring amide, urea, and thiourea (B124793) linkers have been designed and synthesized. nih.gov This approach aims to combine the beneficial features of different molecular classes to create a more effective agent.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.brnih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For 2-(Chloromethyl)-3-methylquinoxaline, molecular docking simulations would involve identifying a potential biological target, such as an enzyme or receptor implicated in a disease pathway, and computationally modeling the interaction between the compound and the protein's binding site.

The outcomes of such a study would typically include a docking score, representing the predicted binding affinity, and a detailed visualization of the binding pose, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. mdpi.commdpi.com This information is crucial for understanding the compound's potential mechanism of action and for guiding the design of more potent derivatives. Despite the utility of this approach, specific molecular docking studies focused on this compound have not been reported in the available scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time at an atomic level. arxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes, flexibility, and stability of a ligand-protein complex in a simulated physiological environment. mdpi.com

If applied to this compound complexed with a biological target, an MD simulation could validate the stability of the binding pose predicted by molecular docking. mdpi.com Key analyses would include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such simulations are computationally intensive but offer a more realistic representation of the molecular interactions. To date, no specific molecular dynamics simulation studies for this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds based on their molecular descriptors. researchgate.netresearchgate.net

A QSAR study involving this compound would require a dataset of structurally related quinoxaline (B1680401) derivatives with experimentally determined biological activities. nih.gov Various molecular descriptors for these compounds would be calculated, and statistical methods would be used to build a predictive model. While QSAR studies have been conducted on other classes of quinoline (B57606) and quinoxaline derivatives, a specific model that includes and is predictive for this compound is not available in the current literature. researchgate.netnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. iapchem.org In silico ADMET prediction models use a compound's structure to estimate its pharmacokinetic and toxicological profile, helping to identify potential liabilities early in the research process. nih.govjapsonline.com

For this compound, a typical in silico ADMET evaluation would predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolic stability, and potential for various toxicities. nih.govresearchgate.net Numerous software platforms and web-based tools are available for these predictions. However, a dedicated and experimentally validated ADMET study for this compound has not been published.

Table 1: Illustrative In Silico ADMET Predictions for a Quinoxaline Derivative

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Oral Bioavailability | High | Well absorbed after oral administration. |

| Caco-2 Permeability | Moderate | Moderately permeable through the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via CYP2D6. |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared by metabolism rather than renal excretion. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Unlikely to be mutagenic. |

| hERG Inhibition | Low risk | Low risk of causing cardiac arrhythmias. |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, based on quantum mechanics, provide fundamental information about a molecule's geometry, electronic properties, and chemical reactivity. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons. researchgate.net

For this compound, these calculations could predict its reactivity in different chemical reactions, its stability, and its spectroscopic properties. A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. As with the other computational methods, specific electronic structure and reactivity studies for this compound are not found in the reviewed scientific literature.

Analytical Methodologies for Research and Monitoring

Spectroscopic Characterization Techniques (e.g., IR, NMR, MS for structural confirmation)

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-(Chloromethyl)-3-methylquinoxaline, IR spectroscopy would be expected to identify characteristic absorption bands corresponding to C-H bonds in the methyl group and the aromatic quinoxaline (B1680401) ring, C-N bonds within the ring, C=N imine bonds, and the C-Cl bond of the chloromethyl group. While specific IR spectra for this compound are not readily available in the searched literature, data for related compounds like 2-methylquinoxaline (B147225) and the parent quinoxaline are known. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise structure of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: A proton NMR spectrum for this compound would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. Expected signals would include a singlet for the methyl (CH₃) protons, a singlet for the chloromethyl (CH₂Cl) protons, and a set of multiplets for the four protons on the benzene (B151609) portion of the quinoxaline ring.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of chemically distinct carbon atoms in the molecule. For this compound, ten unique carbon signals would be anticipated, corresponding to the methyl carbon, the chloromethyl carbon, and the eight carbons of the quinoxaline ring system. Although detailed experimental NMR data for this compound is not published in the reviewed sources, spectra for the related compound 2-methylquinoxaline are available and have been characterized. nih.govchemicalbook.comchemicalbook.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (192.64 g/mol ). sigmaaldrich.com The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns observed in the spectrum would provide further structural evidence. While MS data for the target compound is not detailed in the available literature, GC-MS data for its isomer, 2-chloro-3-methylquinoxaline (B189447), has been recorded. spectrabase.com

Advanced Chromatographic Separation Methods

Chromatography is essential for separating components from a mixture, and for purifying and quantifying chemical compounds. The choice of chromatographic method depends on the analyte's volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile or thermally labile compounds. nih.gov It is highly versatile, employing a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be a suitable starting point for developing an analytical method. sielc.commdpi.com Detection could be achieved using a UV detector, as the quinoxaline ring system is chromophoric. Despite the suitability of this technique, specific, validated HPLC methods for the analysis of this compound are not described in the surveyed literature. Methods for related compounds, such as 2-methylquinoxaline and its derivatives, have been developed. researchgate.netresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. chemnet.com The sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Given the predicted boiling point of 294.5°C at 760 mmHg for this compound, GC analysis is theoretically feasible. uqam.ca A GC method coupled with a mass spectrometer (GC-MS) would be particularly effective, providing both separation and structural identification. shimadzu.co.kr However, specific GC methods dedicated to the analysis of this compound have not been found in the reviewed scientific articles.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using a tandem mass spectrometer, combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.govrsc.org This technique is ideal for detecting and quantifying trace levels of compounds in complex mixtures. nih.govnih.gov An LC-MS/MS method for this compound would offer significant advantages in terms of specificity and low detection limits, which is crucial for applications like genotoxic impurity analysis or residue monitoring. nih.gov While LC-MS/MS methods have been extensively developed for quinoxaline-related compounds, such as the metabolite 3-methyl-quinoxaline-2-carboxylic acid (MQCA) in food matrices, no validated LC-MS/MS method specifically targeting this compound was identified in the literature search. sigmaaldrich.comias.ac.inresearchgate.net

Immunoassay-Based Detection Methods (e.g., ELISA, GICA)

Immunoassay techniques utilize the specific binding between an antibody and an antigen to detect and quantify substances. These methods are known for their high sensitivity and specificity and are often developed for rapid screening purposes.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA could theoretically be developed for this compound, but this would require the synthesis of appropriate haptens and the production of specific monoclonal or polyclonal antibodies. No such ELISA kits or developed methods for this specific compound are mentioned in the available literature. However, ELISA kits for related quinoxaline metabolites like MQCA are commercially available. sielc.com

Gold-Immunochromatographic Assay (GICA): GICA, also known as a lateral flow assay, is a rapid and simple immunochromatographic technique. cnreagent.com It is widely used for qualitative or semi-quantitative detection in various fields, including clinical diagnostics and food safety. researchgate.netchemicalbook.com Similar to ELISA, the development of a GICA for this compound would depend on the availability of highly specific antibodies. There is no evidence in the searched literature of a GICA having been developed for this compound.

Development and Validation of Methods for Residue Analysis in Complex Matrices

Analyzing trace levels of chemical residues in complex matrices such as soil, water, food, or biological tissues presents significant challenges due to matrix effects, where other components in the sample can interfere with the detection of the analyte. nist.govspectrabase.com

The development of a robust method for residue analysis of this compound would require several critical steps:

Efficient Extraction: Developing a procedure to effectively extract the analyte from the matrix (e.g., using liquid-liquid extraction, solid-phase extraction).

Clean-up: Removing interfering substances from the extract to reduce matrix effects and improve sensitivity.

Sensitive Detection: Utilizing a highly sensitive and selective analytical instrument, such as GC-MS or LC-MS/MS.

Method Validation: A thorough validation process according to international guidelines (e.g., ICH, Eurachem) would be necessary to demonstrate that the method is fit for its intended purpose. researchgate.net This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Currently, there are no published and validated methods specifically for the residue analysis of this compound in any complex matrix within the searched literature. However, extensive research exists on residue analysis for other quinoxaline compounds, like MQCA in animal tissues, which can serve as a methodological reference. researchgate.netsigmaaldrich.com

Applications of 2 Chloromethyl 3 Methylquinoxaline in Advanced Chemical Synthesis

Utilization as a Key Synthetic Building Block

The defining feature of 2-(Chloromethyl)-3-methylquinoxaline is its chloromethyl (-CH₂Cl) group. This functional group is a potent alkylating agent, highly susceptible to nucleophilic substitution reactions (Sɴ2). In theory, this would allow for the introduction of the 3-methylquinoxalin-2-ylmethyl moiety into a wide range of molecules. Nucleophiles such as amines, thiols, alcohols, and carbanions would be expected to readily displace the chloride ion. A chemical supplier notes that such reactions are typically performed at low temperatures to minimize side reactions. Despite this high potential, specific examples and detailed research findings of its use as a synthetic building block are not well-documented in peer-reviewed literature.

Precursor in the Development of Pharmaceutical Intermediates

The broader class of quinoxaline (B1680401) derivatives is of significant interest in medicinal chemistry, with many compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. nih.govsapub.org Pharmaceutical intermediates are compounds that serve as the building blocks for active pharmaceutical ingredients (APIs). mdpi.com Given the established importance of the quinoxaline scaffold, it is plausible that this compound could serve as a precursor for novel pharmaceutical intermediates. By reacting it with various nucleophiles, chemists could potentially synthesize a library of new derivatives for biological screening. However, there are no specific examples in the reviewed literature that explicitly name this compound as a starting material for a known pharmaceutical intermediate.

Role in the Construction of Complex Heterocyclic Systems

The reactivity of the chloromethyl group also suggests a role for this compound in constructing more complex heterocyclic structures. It could be used in reactions to form larger, fused ring systems or spirocyclic compounds, which are of great interest in drug discovery. For instance, intramolecular cyclization following a substitution reaction could lead to novel tricyclic or tetracyclic systems incorporating the quinoxaline core. While the synthesis of complex quinoxaline-based heterocycles is an active area of research, the specific contribution of this compound to this field is not detailed in the available scientific reports. nih.gov

Future Directions and Research Gaps

Development of Highly Selective Therapeutic Agents with Reduced Side Effects

While the broad-spectrum bioactivity of quinoxalines is an advantage, it also presents a challenge in terms of selectivity. wisdomlib.orgresearchgate.net The development of derivatives of 2-(Chloromethyl)-3-methylquinoxaline with high target specificity is a critical future direction. A lack of specificity is often linked to adverse side effects, which can limit the therapeutic window of a drug. nih.gov

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are necessary to understand how modifications to the this compound core influence target binding and selectivity. wisdomlib.org This involves synthesizing a library of analogues with systematic variations at different positions of the quinoxaline (B1680401) ring and the chloromethyl group.

Computational Modeling: In silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the binding affinity of this compound derivatives to various biological targets. rsc.orgnih.gov This can help in prioritizing the synthesis of compounds with the highest potential for selective activity.

Target-Oriented Design: Instead of a broad screening approach, future drug design could be more target-oriented. For instance, if a particular kinase is identified as a key target, derivatives of this compound can be specifically designed to fit into the active site of that kinase, thereby enhancing selectivity. taylorandfrancis.com

The development of highly selective agents is not just about improving efficacy but also about ensuring patient safety by minimizing off-target effects. nih.gov

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of this compound and its derivatives is a key aspect that warrants further investigation. While classical methods for quinoxaline synthesis exist, they often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. ijirt.orgnih.gov

Future research in this area should be directed towards:

Novel Synthetic Routes: The development of new synthetic methodologies for the functionalization of the this compound scaffold is crucial. This could involve exploring novel catalytic systems, such as transition metal catalysts or organocatalysts, to enable reactions at specific positions of the quinoxaline ring with high efficiency and selectivity. mdpi.comnih.gov For example, Singh et al. have explored the synthesis of new Schiff bases using 2-chloro-3-methylquinoxaline (B189447) as a starting material, where the chlorine at the C2 position is substituted. mdpi.com

Green Chemistry Approaches: The integration of green chemistry principles into the synthesis of this compound is essential for sustainable drug development. ijirt.orgbenthamdirect.com This includes the use of environmentally benign solvents (e.g., water, ionic liquids), energy-efficient techniques (e.g., microwave irradiation, ultrasound), and recyclable catalysts. ijirt.orgbenthamdirect.comresearchgate.net Such approaches not only reduce the environmental impact but can also lead to improved yields and simplified purification procedures. researchgate.net The use of nanocatalysts in quinoxaline synthesis is a promising green approach that has been explored. rsc.org

| Green Chemistry Approach | Benefits |

| Use of green solvents (e.g., water) | Reduced toxicity and environmental impact. ijirt.org |

| Microwave/ultrasound irradiation | Energy efficiency, reduced reaction times. ijirt.orgbenthamdirect.com |

| Reusable nanocatalysts | Waste minimization, cost-effectiveness. benthamdirect.comrsc.org |

| Solvent-free reactions | Reduced waste and environmental pollution. researchgate.net |

Comprehensive Elucidation of Molecular Mechanisms of Action

A significant research gap for many quinoxaline derivatives, including this compound, is a detailed understanding of their molecular mechanisms of action. nih.gov While a compound may exhibit potent biological activity in vitro, its clinical success is often dependent on a clear understanding of how it interacts with biological systems at a molecular level.

Future research should focus on:

Target Identification and Validation: Identifying the specific molecular targets of this compound is a primary objective. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and genetic approaches.

Signaling Pathway Analysis: Once a target is identified, it is crucial to elucidate the downstream signaling pathways that are modulated by the compound. This will provide a more complete picture of its pharmacological effects. For some quinoxaline 1,4-di-N-oxides, the mechanism is thought to involve the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.govmdpi.com

Resistance Mechanisms: As with any therapeutic agent, the potential for the development of resistance is a concern. mdpi.com Studies to understand the molecular basis of resistance to this compound derivatives will be vital for developing strategies to overcome it.

A thorough understanding of the mechanism of action is not only crucial for optimizing the therapeutic efficacy of the compound but also for predicting potential side effects and identifying patient populations that are most likely to respond to treatment. nih.gov

Translational Research for Clinical Development

Translational research acts as the bridge between basic scientific discoveries and their application in clinical practice. dndi.orgresearchgate.net For this compound, a clear roadmap for translational research is needed to facilitate its journey from the laboratory to the clinic.

Key areas for future translational research include:

Preclinical Development: This stage involves a comprehensive evaluation of the compound's pharmacokinetic and pharmacodynamic properties, as well as its safety profile in animal models. dndi.org This data is essential for obtaining regulatory approval for clinical trials.

Biomarker Discovery: The identification of predictive biomarkers can help in selecting patients who are most likely to benefit from treatment with this compound derivatives. This is a key component of personalized medicine.

Clinical Trials: Well-designed clinical trials are the ultimate test of a new drug's safety and efficacy in humans. dndi.org These trials should be conducted in a stepwise manner, starting with Phase I studies to assess safety and dosage, followed by larger Phase II and III trials to evaluate efficacy. dndi.org

The successful clinical development of this compound will require a collaborative effort between academic researchers, pharmaceutical companies, and regulatory agencies. researchgate.netscienceopen.com

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-3-methylquinoxaline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions. For example, quinoxaline derivatives are often prepared by reacting 1,2-phenylenediamine with α-chlorinated ketones or benzils in acidic conditions. Evidence from analogous syntheses suggests that boiling acetic acid (80–100°C) promotes cyclization, as seen in the preparation of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline . Key factors include:

- Catalyst : Acetic acid acts as both solvent and catalyst.

- Reaction Time : Typically 6–12 hours under reflux.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields pure crystals.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 293 K) resolves the planar quinoxaline core and substituent orientations. Dihedral angles between aromatic rings (e.g., 78.45° for chlorophenyl groups) confirm steric effects .

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies methyl (δ 2.5–3.0 ppm) and chloromethyl (δ 4.2–4.5 ppm) groups.